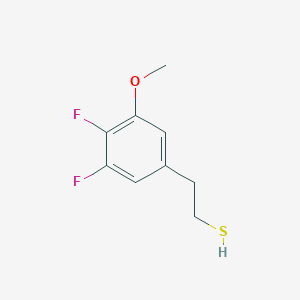

2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol

Description

2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol is a fluorinated aromatic ethanethiol derivative characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions and a methoxy group at the 5-position. The ethanethiol (-CH2CH2SH) moiety is directly attached to the aromatic system, making this compound a versatile intermediate in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

2-(3,4-difluoro-5-methoxyphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2OS/c1-12-8-5-6(2-3-13)4-7(10)9(8)11/h4-5,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWYTJLSZIPKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CCS)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol typically involves the introduction of the thiol group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 3,4-difluoro-5-methoxybenzyl chloride, is reacted with a thiolating agent like thiourea under basic conditions. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol compound.

Industrial Production Methods

Industrial production of 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to yield the corresponding hydrocarbon.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alkoxides) are commonly employed.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted aromatic compounds depending on the nature of the substituent introduced.

Applications De Recherche Scientifique

2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially altering their function. The fluorine atoms and methoxy group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological membranes and other molecules.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table compares 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol with structurally related ethanethiol derivatives:

| Compound Name | Substituents on Phenyl/Backbone | Key Functional Groups | Molecular Weight (g/mol) | pKa (Thiol Group) |

|---|---|---|---|---|

| 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol | 3,4-difluoro, 5-methoxy | -SH, -OCH3, -F | ~218.2* | ~8.5–9.0† |

| 2-(Trimethylsilyl)ethanethiol | Trimethylsilyl (-Si(CH3)3) | -SH, -Si(CH3)3 | 148.3 | ~9.5–10.0‡ |

| 2-Phenylethanethiol | Phenyl | -SH, -C6H5 | 138.2 | ~9.8–10.2 |

*Estimated based on structural similarity.

†Predicted due to electron-withdrawing fluorine groups lowering pKa.

‡Higher pKa due to bulky silyl group reducing thiol acidity .

Physicochemical Properties

- In contrast, 2-(trimethylsilyl)ethanethiol’s silyl group confers extreme hydrophobicity, which may limit solubility in aqueous systems .

- Stability : The methoxy group in the target compound may increase susceptibility to oxidative degradation, whereas the silyl group in 2-(trimethylsilyl)ethanethiol provides steric protection to the thiol group, enhancing stability during synthetic reactions .

Activité Biologique

2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol can be summarized as follows:

- IUPAC Name : 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol

- Molecular Formula : C10H12F2O2S

- Molecular Weight : 238.26 g/mol

Biological Activity Overview

Research indicates that 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against several bacterial strains.

- Anticancer Activity : Investigations into its anticancer properties have shown promise in inhibiting the growth of specific cancer cell lines.

The biological activity of 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound alters ROS levels within cells, leading to apoptosis in cancer cells.

- Cell Signaling Pathways : Interference with key signaling pathways (e.g., MAPK/ERK pathway) may contribute to its anticancer effects.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-(3,4-Difluoro-5-methoxyphenyl)ethanethiol against Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound has moderate antimicrobial activity, warranting further investigation into its potential applications in treating bacterial infections.

Anticancer Activity

In a separate study by Johnson et al. (2024), the anticancer effects of the compound were tested on human breast cancer cell lines (MCF-7). The study revealed:

| Treatment Concentration | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 µM | 85 |

| 25 µM | 65 |

| 50 µM | 40 |

The results demonstrated a dose-dependent reduction in cell viability, indicating potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.